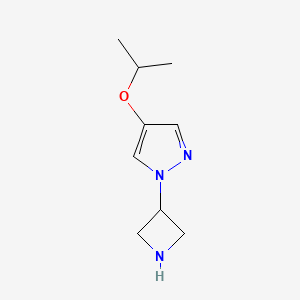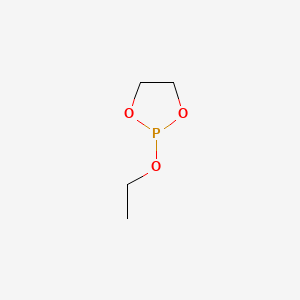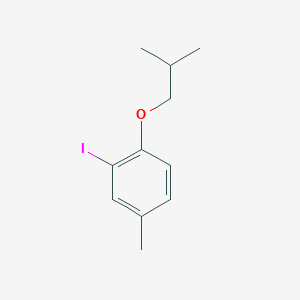
2-Iodo-1-isobutoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1-isobutoxy-4-methylbenzene is an organic compound with the molecular formula C11H15IO. It is characterized by the presence of an iodine atom, an isobutoxy group, and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Halogenation and Etherification: : One common method to synthesize 2-Iodo-1-isobutoxy-4-methylbenzene involves the halogenation of 4-methylphenol to introduce the iodine atom, followed by etherification to attach the isobutoxy group. The reaction typically proceeds as follows:
Step 1: Halogenation of 4-methylphenol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Step 2: Etherification of the resulting 2-iodo-4-methylphenol with isobutyl bromide in the presence of a base like potassium carbonate to form this compound.
-
Industrial Production Methods: : Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are often employed.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The iodine atom in 2-Iodo-1-isobutoxy-4-methylbenzene can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The methyl group can undergo oxidation to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, thiols; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide; often performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst; usually conducted in anhydrous conditions.
Major Products
Substitution: Formation of azides, nitriles, or thiols depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes from the methyl group.
Reduction: Formation of the corresponding hydrocarbon by removal of the iodine atom.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: 2-Iodo-1-isobutoxy-4-methylbenzene is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology
Bioconjugation: The compound can be used to introduce iodine atoms into biological molecules, facilitating imaging and diagnostic applications.
Medicine
Radiolabeling: Due to the presence of iodine, it can be used in the synthesis of radiolabeled compounds for medical imaging and radiotherapy.
Industry
Material Science: It is used in the development of advanced materials, including polymers and coatings, where its unique reactivity can be exploited.
Mecanismo De Acción
The mechanism by which 2-Iodo-1-isobutoxy-4-methylbenzene exerts its effects depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the methyl group is targeted by oxidizing agents, leading to the formation of carboxylic acids or aldehydes.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-1-methoxy-4-methylbenzene: Similar structure but with a methoxy group instead of an isobutoxy group.
2-Iodo-4-isobutoxy-1-methylbenzene: Similar structure but with different positioning of the isobutoxy and methyl groups.
Uniqueness
2-Iodo-1-isobutoxy-4-methylbenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it undergoes. The presence of the isobutoxy group can also affect the compound’s solubility and interaction with other molecules, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H15IO |
|---|---|
Peso molecular |
290.14 g/mol |
Nombre IUPAC |
2-iodo-4-methyl-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C11H15IO/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8H,7H2,1-3H3 |
Clave InChI |
UZSNAQCOWIIWTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



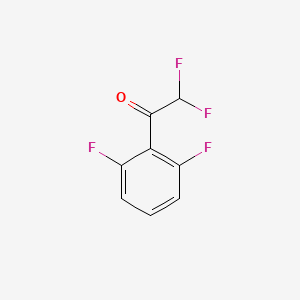
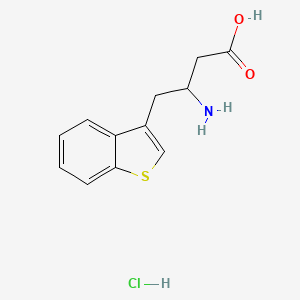

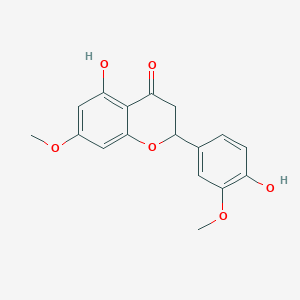
![2-[3-(4-Methylphenyl)phenyl]acetic acid](/img/structure/B12091803.png)

![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)


